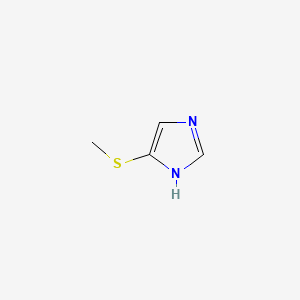

4-(Methylthio)-1H-imidazole

描述

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Biology and Pharmaceutical Science

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. tandfonline.comnih.gov Its electron-rich nature allows it to readily interact with a variety of enzymes, proteins, and receptors. tandfonline.comnih.gov This structural feature is fundamental to its presence in numerous biologically active compounds, both natural and synthetic. biomedpharmajournal.org

Key natural molecules incorporating the imidazole scaffold include the amino acid histidine, which plays a vital role in enzyme catalysis, and histamine, a crucial neurotransmitter in immunological responses. mdpi.com The significance of imidazoles is further underscored by their presence in blockbuster drugs like cimetidine, which revolutionized the treatment of peptic ulcers. mdpi.com The versatility of the imidazole nucleus makes it a rich source of chemical diversity, leading to the development of compounds with a wide array of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. tandfonline.comnih.govmdpi.com

Overview of Research Trajectories for Sulfur-Containing Imidazole Derivatives

The incorporation of sulfur into the imidazole ring introduces unique chemical and pharmacological properties, opening new avenues for drug discovery. ontosight.ai Sulfur-containing imidazole derivatives have garnered considerable attention for their therapeutic potential, particularly as antithyroid agents. ontosight.ai Compounds like methimazole (B1676384) and carbimazole (B1668351) function by inhibiting thyroid peroxidase, an enzyme essential for thyroid hormone synthesis, thereby managing hyperthyroidism. ontosight.ai

The inclusion of sulfur can modify a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai Research in this area also explores the synthesis of novel sulfur-containing imidazole compounds with potential applications beyond thyroid disorders, including antimicrobial and anticancer activities. ontosight.ainih.gov The thioether linkage, as seen in 4-(Methylthio)-1H-imidazole, is a key structural motif being investigated for its influence on biological activity. chemimpex.com

Scope and Research Objectives for this compound Studies

The specific focus on this compound is driven by its potential as a versatile building block in the synthesis of new bioactive molecules. chemimpex.com The methylthio group attached to the imidazole ring enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in pharmaceutical and agricultural chemical development. chemimpex.com

Current research objectives for this compound include:

Pharmaceutical Development: Serving as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting fungal infections through enzyme inhibition. chemimpex.com

Agricultural Chemicals: Its use in formulating more effective fungicides and pesticides for crop protection. chemimpex.com

Coordination Chemistry: Acting as a ligand in the development of new catalysts and materials. chemimpex.com

Studies aim to fully characterize its chemical properties, optimize its synthesis, and explore its biological activities to unlock its full potential in various scientific and industrial applications. ontosight.aichemimpex.com

Below are interactive data tables summarizing key information about this compound and related compounds.

属性

IUPAC Name |

5-methylsulfanyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-7-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIJIXLRIYPOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517671 | |

| Record name | 5-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83553-60-0 | |

| Record name | 5-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Methylthio 1h Imidazole

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring in 4-(Methylthio)-1H-imidazole is an electron-rich aromatic system. Its reactivity is characterized by the interplay of its two nitrogen atoms and the influence of the methylthio substituent.

The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo alkylation. Due to the tautomerism of the N-H proton, alkylation can potentially occur at either nitrogen atom in an unsymmetrically substituted imidazole. The synthesis of N-1 alkylated derivatives of similar 4-phenyl-imidazoles typically involves deprotonation with a strong base like sodium hydride, followed by reaction with an alkylating agent. nih.gov

In the case of related 2-(methylthio)-imidazole systems, N-alkylation has been achieved using various alkyl halides in the presence of a base such as triethylamine (B128534) in a solvent like DMF. nih.gov For example, reacting a substituted 2-(methylthio)-4-phenyl-1H-imidazole with an appropriate alkyl halide at room temperature yields the corresponding N-alkylated product. nih.gov This general methodology is applicable to this compound, providing a route to a diverse range of N-substituted derivatives.

Table 1: Examples of N-Alkylation Reactions on Imidazole Derivatives This table is illustrative of general N-alkylation reactions on imidazole cores and may not be specific to this compound.

| Starting Imidazole | Alkylating Agent | Base | Product Type |

|---|---|---|---|

| 4-Phenyl-1H-imidazole | Generic Alkyl Halide | Sodium Hydride | N-1-Alkyl-4-phenyl-imidazole |

| 3-(4-phenyl-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | Alkyl Halide | Triethylamine | N-Alkyl-3-(4-phenyl-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide |

| 1H-Imidazole | 4-Alkoxybenzyl chloride | Potassium Carbonate | 1-(4-Alkoxybenzyl)-1H-imidazole |

When a phenyl group is attached to the imidazole ring, as in 4-(phenyl)-1H-imidazole derivatives, the imidazole ring itself acts as a substituent, influencing the reactivity of the phenyl ring toward electrophilic aromatic substitution (EAS). The directing effect of any substituent on an aromatic ring dictates the position of attack by an incoming electrophile. libretexts.org

Substituents are broadly classified as activating or deactivating and as either ortho, para-directing or meta-directing. libretexts.org Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. libretexts.org The imidazole group, connected via its carbon atom to a phenyl ring, is generally considered a deactivating group due to the electron-withdrawing nature of the nitrogen atoms. Deactivating groups, with the notable exception of halogens, are typically meta-directors. libretexts.org Therefore, in an electrophilic attack on a phenyl ring attached to a this compound core, the incoming electrophile would be predicted to add to the meta position of the phenyl ring. It is important to note, however, that specific reaction conditions and the presence of other substituents on the phenyl ring can influence this outcome.

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.gov The pyridine-like nitrogen (N-3) is basic, with a pKa of approximately 7.1 for the conjugate acid, making imidazole a stronger base than pyridine. mdpi.com This basicity is due to the ability of both nitrogen atoms to share the positive charge in the protonated form. mdpi.com

A key feature of unsymmetrically substituted imidazoles like this compound is tautomerism. The proton on the N-1 nitrogen can migrate to the N-3 nitrogen, resulting in two distinct but rapidly interconverting tautomers: this compound and 5-(Methylthio)-1H-imidazole. mdpi.comscispace.com

Figure 1: Tautomeric equilibrium between this compound and 5-(Methylthio)-1H-imidazole.

Although the two forms are in equilibrium, one tautomer usually predominates. The position of this equilibrium is influenced by the electronic nature of the substituent. For most substituents, the 1,4-disubstituted tautomer is generally more stable than the 1,5-disubstituted form. mdpi.com The rapid nature of this tautomerization can complicate structural analysis, often leading to averaged signals in solution-state NMR. mdpi.com Advanced techniques, such as 13C NMR spectroscopy, can be used to diagnose the predominant tautomeric state, as the chemical shifts of the C4 and C5 carbons vary significantly between the two forms. nih.gov

Transformations of the Methylthio Moiety

The methylthio (-SCH3) group is a versatile functional handle that can undergo various chemical transformations, most notably oxidation and nucleophilic displacement.

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) (a methylsulfinyl group) and subsequently the sulfone (a methylsulfonyl group). organic-chemistry.orgorganic-chemistry.org This stepwise oxidation allows for the fine-tuning of the electronic properties and reactivity of the molecule.

The oxidation to the sulfoxide is typically achieved using mild oxidizing agents. organic-chemistry.orgnih.gov More powerful oxidizing conditions or a stoichiometric excess of the oxidant will further oxidize the sulfoxide to the more stable sulfone. organic-chemistry.orgresearchgate.net The choice of reagent and reaction conditions is crucial for controlling the outcome of the reaction. For instance, reagents like m-chloroperbenzoic acid (m-CPBA) can be used for both steps, with the reaction's stoichiometry and temperature determining the final product. organic-chemistry.org A combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) has been reported as an effective system for the direct and clean conversion of sulfides to sulfones. researchgate.net

Table 2: Common Reagents for the Oxidation of Thioethers

| Oxidizing Agent | Typical Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Product depends on catalyst and conditions. nih.gov |

| m-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | A versatile reagent; product controlled by stoichiometry. organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Sulfone | Often used with an activator like phthalic anhydride for direct conversion. researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent. organic-chemistry.org |

The methylthio group can act as a leaving group in nucleophilic substitution reactions. This reactivity is particularly pronounced in certain imidazole derivatives. For example, the methylsulfanyl group of 2-(methylthio)-1H-imidazol-5(4H)-ones can be displaced by secondary amines to synthesize 2-(alkyl-1-yl)-1H-imidazol-5(4H)-ones. nih.gov Similarly, the methylthio group in 1,3-diazabuta-1,3-dienes has been shown to be displaced by nucleophiles like thioglycolic acid. scispace.com

This displacement reaction provides a powerful method for introducing a wide range of functional groups at the position formerly occupied by the methylthio moiety. The reactivity of the sulfur-containing group as a leaving group is significantly enhanced upon its oxidation. The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, and its displacement by nucleophiles such as primary and secondary amines proceeds readily. acs.org This two-step sequence of oxidation followed by nucleophilic substitution is a common strategy for the functionalization of sulfur-bearing heterocyclic compounds.

Reaction Kinetics and Proposed Reaction Mechanisms for Derivatization

The derivatization of this compound, a process involving the introduction of functional groups to the imidazole ring, is governed by the inherent reactivity of the imidazole nucleus, which is significantly influenced by the electronic and steric nature of the methylthio substituent. The presence of two nitrogen atoms and the aromatic character of the ring allow for various reactions, primarily with electrophiles. While specific kinetic data for the derivatization of this compound is not extensively documented in publicly available literature, the reaction kinetics and mechanisms can be understood by applying established principles of imidazole chemistry.

The primary sites for derivatization are the nitrogen atoms, leading to N-substituted products, and to a lesser extent, the carbon atoms of the imidazole ring. The most common derivatization is N-alkylation.

Tautomerism and its Influence on Derivatization

A critical aspect influencing the derivatization of this compound is the phenomenon of annular tautomerism. The proton on the nitrogen can reside on either N-1 or N-3, leading to two tautomeric forms: this compound and 5-(methylthio)-1H-imidazole. The position of this equilibrium is crucial as it dictates the structure of the reacting species and, consequently, the products formed upon derivatization. otago.ac.nzscispace.com

The electronic properties of the substituent at the C-4 position determine the predominant tautomer. Electron-withdrawing groups tend to favor the 4-substituted tautomer, as this places the acidic proton on the nitrogen (N-1) further from the group, which is electronically less unfavorable. otago.ac.nz The methylthio (-SCH₃) group is generally considered to be weakly electron-donating through resonance but can exhibit inductive electron-withdrawing effects. The precise tautomeric equilibrium for this compound would depend on the balance of these effects and the solvent environment.

Proposed Reaction Mechanisms for N-Derivatization

The mechanism of N-alkylation, a common derivatization reaction, is highly dependent on the reaction conditions, particularly the pH.

Reaction in Neutral or Acidic Conditions (SE2' Mechanism): Under neutral or slightly acidic conditions, the imidazole acts as a neutral molecule. The lone pair on the sp²-hybridized nitrogen (N-3) is more basic and available for electrophilic attack. The reaction is proposed to proceed via a direct electrophilic substitution on the neutral imidazole, often termed an SE2' (Substitution, Electrophilic, bimolecular at Nitrogen) mechanism. otago.ac.nz The rate of this reaction is influenced by the nucleophilicity of the nitrogen atoms. The electronic effect of the methylthio group would modulate the electron density at each nitrogen, thereby influencing which tautomer is more reactive and the resulting product ratio.

Reaction in Basic Conditions (SE2cB Mechanism): In the presence of a strong base, the imidazole ring is deprotonated to form an imidazolate anion. This anion is a much more powerful nucleophile than the neutral imidazole. The subsequent alkylation of the anion is rapid. This pathway is analogous to an SE2cB (Substitution, Electrophilic, bimolecular, via Conjugate Base) mechanism. otago.ac.nz In this case, the regioselectivity of the derivatization is governed by the relative charge distribution in the imidazolate anion and steric hindrance around the two nitrogen atoms. The substituent's electronic effect on the stability of the negative charge on each nitrogen becomes a dominant factor.

Factors Influencing Reaction Kinetics and Regioselectivity

Several factors are known to influence the rate and outcome of the derivatization of unsymmetrical imidazoles like this compound.

| Factor | Influence on Derivatization |

| Electronic Effects of Substituent | The electron-donating or -withdrawing nature of the methylthio group affects the nucleophilicity of the nitrogen atoms and the stability of the tautomers and intermediates. An electron-withdrawing effect would decrease the overall reactivity towards electrophiles. |

| Steric Hindrance | The bulkiness of the methylthio group and the incoming electrophile can influence the site of attack. The less sterically hindered nitrogen atom is generally favored, especially with bulky electrophiles. otago.ac.nz |

| Nature of the Electrophile | More reactive electrophiles will generally lead to faster reaction rates. The size of the electrophile also plays a significant role in determining the regioselectivity due to steric effects. otago.ac.nz |

| Solvent | The polarity and protic nature of the solvent can influence the tautomeric equilibrium and the solvation of the transition states, thereby affecting both the reaction rate and the ratio of products. |

| Reaction Conditions (pH) | As discussed, the pH dictates the reaction mechanism (SE2' vs. SE2cB), which in turn has a profound impact on the reaction kinetics and the regioselectivity of the derivatization. otago.ac.nz |

Proposed Mechanism for N-Acylation

N-acylation of this compound is another important derivatization reaction. The resulting N-acyl imidazoles are often more reactive than typical amides and can serve as acyl transfer agents. nih.gov The mechanism is generally considered to involve the nucleophilic attack of the imidazole nitrogen on the acylating agent (e.g., an acyl chloride or anhydride).

The reactivity in N-acylation is also subject to the principles of tautomerism and the electronic effects of the methylthio group. In many cases, N-acylation is reversible, and the stability of the resulting N-acyl imidazole isomers can influence the final product distribution.

Due to the lack of specific experimental kinetic data for the derivatization of this compound, the table below provides a qualitative summary of the expected effects based on established principles of imidazole chemistry.

| Derivatization Type | Proposed Mechanism | Key Influencing Factors for this compound |

| N-Alkylation (Neutral) | SE2' | Tautomeric equilibrium, nucleophilicity of N-1 vs. N-3, steric hindrance from the -SCH₃ group. |

| N-Alkylation (Basic) | SE2cB | Stability of the corresponding imidazolate anions, steric hindrance. |

| N-Acylation | Nucleophilic Acyl Substitution | Nucleophilicity of the nitrogen atoms, stability of the resulting N-acyl imidazole isomers. |

Further empirical and computational studies would be necessary to provide quantitative kinetic data and to fully elucidate the specific mechanistic pathways for the derivatization of this compound.

Spectroscopic Characterization and Structural Elucidation of 4 Methylthio 1h Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the atomic connectivity and chemical environment within the molecule.

The ¹H NMR spectrum of 4-(Methylthio)-1H-imidazole provides distinct signals corresponding to the protons on the imidazole (B134444) ring and the methylthio substituent. The chemical shifts (δ) are influenced by the electron density around the protons and the diamagnetic ring current of the imidazole ring. ipb.pt

The protons on the imidazole ring, typically designated H-2 and H-5, appear as singlets due to the absence of adjacent protons for coupling. In related imidazole derivatives, these protons typically resonate in the aromatic region, generally between δ 6.7 and 7.7 ppm. researchgate.netrsc.org The specific positions can vary based on the solvent and other substituents on the ring. ipb.pt The N-H proton of the imidazole ring often appears as a broad singlet at a lower field, and its chemical shift is highly dependent on solvent and concentration. ipb.pt

The methylthio group (-SCH₃) gives rise to a characteristic singlet in the upfield region of the spectrum, typically around δ 2.4-2.5 ppm. The integration of this peak corresponds to three protons.

Table 1: Representative ¹H NMR Data for a this compound Moiety

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~7.6 | Singlet (s) |

| H-5 | ~7.1 | Singlet (s) |

| NH | Variable (Broad) | Broad Singlet (br s) |

| -SCH₃ | ~2.4 | Singlet (s) |

Note: Exact chemical shifts can vary depending on the solvent and specific derivative structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the presence of tautomers in imidazole derivatives, acquiring well-resolved ¹³C NMR spectra in solution can sometimes be challenging, occasionally resulting in missing signals from the imidazole ring. mdpi.com In such cases, solid-state techniques like ¹³C CP-MAS NMR can be employed for unambiguous characterization. mdpi.com

The carbon atoms of the imidazole ring in related derivatives typically appear between δ 124 and 133 ppm. researchgate.net The C-4 carbon, being attached to the sulfur atom, would have a distinct chemical shift. The C-2 and C-5 carbons will also show characteristic resonances. The carbon of the methylthio group (-SCH₃) is expected to resonate in the upfield region, typically around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~135 |

| C-4 | ~130 |

| C-5 | ~115 |

| -SCH₃ | ~15 |

Note: These are approximate values; experimental data may vary.

Advanced 2D NMR experiments are indispensable for confirming the specific regioisomer, such as distinguishing between 4-(methylthio)- and 5-(methylthio)-1H-imidazole, which might be formed during synthesis. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for this purpose. ipb.pt

These techniques detect through-space interactions between protons that are in close proximity. For instance, a NOESY experiment could show a correlation between the protons of the methylthio group and the H-5 proton on the imidazole ring, confirming the substituent is at the C-4 position. The absence of such a correlation and the presence of a correlation to the H-2 proton might suggest a different isomeric arrangement. Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the complete molecular structure. ipb.ptnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. nih.gov These two methods are complementary, as some vibrations may be active in one technique but not the other. nih.govnih.gov

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrations include:

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: These vibrations from the imidazole ring are found in the fingerprint region, typically between 1450 and 1650 cm⁻¹.

C-S Stretching: A weak to medium absorption band for the carbon-sulfur bond is expected in the 600-800 cm⁻¹ region.

Table 3: General FT-IR Data for a this compound Moiety

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3400 | Broad, Medium-Strong | N-H Stretch |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| 2850-2960 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1450-1650 | Medium-Strong | C=N and C=C Ring Stretching |

| 600-800 | Weak-Medium | C-S Stretch |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that involve a change in polarizability. youtube.com Symmetrical and non-polar bonds often produce strong signals in Raman spectra. For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. youtube.com

For this compound, Raman spectroscopy would be particularly useful for observing the C-S bond and the symmetric breathing vibrations of the imidazole ring, which may be weak in the IR spectrum. The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a robust structural confirmation. nih.govbiointerfaceresearch.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular formula is C₄H₆N₂S, corresponding to a molecular weight of approximately 114.17 g/mol . chemicalbook.comchemimpex.comfishersci.ca In mass spectrometry, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 114.

Expected fragmentation pathways for this compound would likely involve:

Loss of the methyl group (•CH₃): Cleavage of the S-CH₃ bond could lead to a fragment ion at m/z 99.

Loss of the thiomethyl radical (•SCH₃): This would result in a fragment corresponding to the imidazole ring with a hydrogen at the 4-position.

Cleavage of the imidazole ring: The heterocyclic ring itself can break apart in various ways, leading to smaller characteristic fragments.

Rearrangements: Hydrogen rearrangements followed by fragmentation can also occur, leading to more complex patterns.

In a study involving the gas chromatography-mass spectrometry (GC-MS) analysis of treated imidazole derivatives, researchers noted significant changes in the isotopic abundance ratio of ¹³C/¹²C, ¹⁵N/¹⁴N, or ²H/¹H (represented as PM+1/PM) after treatment, suggesting alterations at the atomic level. iomcworld.com

The precise fragmentation pattern provides a molecular fingerprint that can be used to identify the compound and distinguish it from its isomers, such as 2-(methylthio)-1H-imidazole.

X-ray Crystallography for Solid-State Structural Analysis

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the atomic positions can be determined.

For instance, studies on various substituted imidazole derivatives have revealed detailed structural information. jchemrev.com The analysis of these derivatives provides insight into how different substituents and intermolecular forces, such as hydrogen bonding and π-π stacking, influence the crystal packing. researchgate.net

The table below presents crystallographic data for several imidazole derivatives, illustrating the type of detailed structural information that can be obtained through X-ray diffraction analysis. It is important to note that this data is for related compounds and not this compound itself.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 1H-Imidazole-1-methanol | Monoclinic | P2₁/n | a = 11.666 Å, b = 5.928 Å, c = 14.364 Å, β = 109.83° | nih.gov |

| 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | Monoclinic | I2/a | a = 22.1693 Å, b = 8.1636 Å, c = 25.7250 Å, β = 112.526° | researchgate.net |

| 2-(4-fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazole | Triclinic | P-1 | a = 9.2427 Å, b = 13.4381 Å, c = 19.7520 Å, α = 90.464°, β = 99.530°, γ = 106.210° | researchgate.net |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- chemicalbook.comiomcworld.comresearchgate.nettriazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.5010°, β = 98.6180°, γ = 103.8180° | mdpi.com |

This data allows for a complete and unambiguous determination of the molecular structure in the solid state, providing a foundational understanding of the compound's chemical and physical properties.

Computational Chemistry and Theoretical Studies on 4 Methylthio 1h Imidazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of 4-(Methylthio)-1H-imidazole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its structure and reactivity.

Density Functional Theory (DFT) Applications in Structure Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied for the geometry optimization of imidazole (B134444) derivatives, determining the most stable three-dimensional arrangement of atoms in the molecule. bohrium.comresearchgate.net By using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G*, researchers can calculate optimized structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netchalcogen.ro

For instance, studies on related benzimidazole (B57391) structures have used DFT to predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. mdpi.com The optimization process for this compound would similarly involve finding the minimum energy conformation, providing a precise model of its molecular structure. This optimized geometry is the foundation for all further computational analyses. chalcogen.ro

Table 1: Example of DFT-Calculated Structural Parameters for a Related Imidazole Derivative

| Parameter | Bond/Angle | Calculated Value (DFT) |

|---|---|---|

| Bond Length | C8-C10 | 1.389 Å |

| Bond Length | C10-C11 | 1.382 Å |

| Bond Angle | C8-C10-C11 | 132.30° |

| Dihedral Angle | C7-C8-C10-C11 | 167.64° |

Data is illustrative and based on calculations for a related benzimidazole compound. mdpi.com

HOMO-LUMO Analysis and Electronic Property Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. irjweb.comniscpr.res.in The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wuxiapptec.com The energy gap between the HOMO and LUMO (ΔE) is a significant descriptor of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. irjweb.comwuxiapptec.com

Table 2: Example HOMO-LUMO Energy Gaps for Imidazole-Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | DFT/B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 |

| 1H-imidazole-4-sulfonamide | DFT | - | - | 5.2 |

Data is for illustrative purposes based on reported values for related compounds. irjweb.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com For this compound, MD simulations provide a detailed picture of its conformational flexibility and how it behaves in different environments, such as in solution or when bound to a protein. scielo.brresearchgate.net

These simulations can be used as a "sanity check" for docking poses and to sample different receptor configurations. youtube.com By simulating the molecule's trajectory over nanoseconds, researchers can analyze its dynamic stability. nih.gov A key metric in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's atoms from a reference structure over the course of the simulation. A stable RMSD value (e.g., < 0.2 nm) indicates that the molecule has reached equilibrium and maintains a stable conformation within the simulation environment. nih.govfrontiersin.org This information is critical for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. researchgate.net

Prediction of Binding Affinities with Biological Macromolecules

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dergipark.org.tr This process generates a binding score or energy, which estimates the binding affinity between the ligand and the protein. Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

For imidazole derivatives, docking studies have been instrumental in guiding the design of potent inhibitors for various enzymes. nih.gov For example, docking simulations of a novel imidazole derivative against several proteins yielded binding energies between -9.6 and -8.7 kcal/mol. nih.gov The binding affinity can also be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MMGBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) calculations, which provide a more accurate estimation of the binding free energy. nih.gov These predictions help prioritize compounds for further experimental testing.

Table 3: Example of Predicted Binding Affinities for Imidazole Derivatives with Protein Targets

| Compound | Protein Target | Docking Score / Binding Energy (kcal/mol) |

|---|---|---|

| Imidazole Derivative | VEGFR2 (PDB: 2XIR) | -9.6 |

| Imidazole Derivative | Anticancer Target Protein | -8.7 |

| Benzimidazole Derivative (12l) | V600EBRAF | -55 (MMGBSA) |

| Benzimidazole Derivative (12e) | V600EBRAF | -48 (MMPBSA) |

Data is for illustrative purposes based on reported values for related compounds. nih.govnih.gov

Ligand-Protein Interaction Profiling and Mechanism Elucidation

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues in the protein's active site. scitechdaily.com This interaction profiling is key to elucidating the mechanism of action at a molecular level.

Docking studies on imidazole-based compounds have identified various types of crucial interactions, including:

Hydrogen Bonds: Interactions with residues like Cysteine 532, Asp-86, and Leu-83. nih.govdergipark.org.tr

Hydrophobic Interactions: With residues such as Alanine 481, Phenylalanine 583, and Leucine 514. nih.gov

SH-π Interactions: A potential interaction between a thiol group and an aromatic ring, such as with Phenylalanine 163. nih.gov

By mapping these interactions, researchers can understand why a particular compound is active and can rationally design new molecules with improved potency and selectivity. For this compound, identifying its interaction profile with a specific target would provide a clear hypothesis for its biological mechanism. nih.gov

Table 4: Examples of Ligand-Protein Interactions for Imidazole Derivatives from Docking Studies

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Phenyl-imidazole analogs | Indoleamine 2,3-Dioxygenase (IDO) | C129, S167, F163 | Hydrogen Bond, SH-π |

| Benzimidazole derivatives | V600EBRAF | Cys532, A481, F583, W531 | Hydrogen Bond, Hydrophobic |

| Imidazole derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Asp-86, Leu-83, Lys-33 | Hydrogen Bond |

Data is for illustrative purposes based on reported values for related compounds. nih.govdergipark.org.trnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine |

| 1H-imidazole-4-sulfonamide |

| Cysteine |

| Alanine |

| Arginine |

| Phenylalanine |

| Leucine |

| Aspartic Acid |

| Lysine |

| Serine |

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules, including this compound. While specific, published computational studies focusing exclusively on this compound are not abundant, the methodologies are well-established and have been extensively applied to analogous imidazole and thioether compounds. science.govnih.govresearchgate.net These theoretical investigations provide valuable insights into the relationships between molecular structure and spectroscopic signatures, often showing strong agreement with experimental data. researchgate.net

The standard approach involves optimizing the molecular geometry of the compound using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). nih.gov Following geometry optimization, the same level of theory is employed to calculate various spectroscopic parameters.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent technique for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. science.govresearchgate.networldscientific.com This method computes the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS).

Studies on various imidazole derivatives and related heterocyclic systems have demonstrated that GIAO-DFT calculations can accurately reproduce experimental chemical shifts, aiding in the correct assignment of signals, especially in complex molecules or cases where tautomerism is possible. mdpi.commpg.de For this compound, theoretical calculations would provide predicted chemical shifts for the protons on the imidazole ring, the N-H proton, and the methyl group protons, as well as for the carbon atoms in the ring and the methyl group.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO method. This table is illustrative and based on typical values for similar structures, as a dedicated study for this specific molecule is not available in the provided search results.

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| H2 (imidazole ring) | ~7.5-7.8 | Proton on carbon between the two nitrogen atoms. |

| H5 (imidazole ring) | ~6.9-7.2 | Proton on carbon adjacent to the methylthio group. |

| N-H | ~12.0-13.0 | Broad signal, position is solvent and concentration dependent. |

| S-CH₃ | ~2.4-2.6 | Singlet for the methyl group protons. |

| C2 (imidazole ring) | ~135-138 | Carbon between the two nitrogen atoms. |

| C4 (imidazole ring) | ~130-135 | Carbon bearing the methylthio group. |

| C5 (imidazole ring) | ~115-120 | Carbon adjacent to the methylthio group. |

| S-CH₃ | ~15-18 | Methyl carbon. |

Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields a set of harmonic vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra. nih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, which significantly improves the correlation with experimental spectra. researchgate.net

To aid in the assignment of these vibrational modes, Potential Energy Distribution (PED) analysis is often conducted. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. researchgate.net For this compound, key predicted vibrational modes would include N-H stretching, aromatic C-H stretching, imidazole ring stretching (C=N and C=C), and C-S stretching of the methylthio group.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound. This table is illustrative and based on typical values for similar structures, as a dedicated study for this specific molecule is not available in the provided search results.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, Scaled) | Expected Intensity |

|---|---|---|

| N-H stretch | 3100 - 3200 | Medium-Strong (IR), Weak (Raman) |

| Aromatic C-H stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H stretch (CH₃) | 2900 - 3000 | Medium (IR), Medium (Raman) |

| C=N / C=C ring stretch | 1450 - 1600 | Strong (IR & Raman) |

| CH₃ deformation | 1350 - 1450 | Medium (IR) |

| C-N stretch | 1250 - 1350 | Medium-Strong (IR) |

| C-S stretch | 650 - 750 | Weak-Medium (IR), Strong (Raman) |

The electronic absorption properties, such as the maximum absorption wavelengths (λmax) observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions between molecular orbitals, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The calculations yield the transition energies, which are converted to wavelengths, and the oscillator strength, which is proportional to the intensity of the absorption band. For a molecule like this compound, the predicted spectra would be characterized by π→π* and n→π* transitions associated with the imidazole ring and the sulfur atom's lone pairs.

Table 3: Hypothetical Predicted Electronic Transitions for this compound. This table is illustrative and based on typical values for similar structures, as a dedicated study for this specific molecule is not available in the provided search results.

| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) | Contributing Orbitals |

|---|---|---|---|

| π→π | ~210-230 | High (>0.1) | HOMO → LUMO |

| n→π | ~260-280 | Low (<0.01) | HOMO-1 → LUMO |

Biological Activities and Pharmacological Research of 4 Methylthio 1h Imidazole Derivatives

Antimicrobial Research Applications

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

The imidazole (B134444) nucleus is a fundamental component of many bioactive molecules, and its derivatives have shown considerable promise as antibacterial agents. researchgate.netnih.gov Research has demonstrated that 4-(Methylthio)-1H-imidazole derivatives exhibit activity against a range of both Gram-positive and Gram-negative bacteria.

Studies have evaluated the antibacterial efficacy of various imidazole derivatives against pathogenic strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.netnih.gov For instance, certain synthesized imidazole derivatives have shown notable inhibitory effects against these bacteria. researchgate.net One study highlighted a series of imidazole-chalcone derivatives, with some compounds displaying significant cytotoxicity against various cancer cell lines and also implying potential antibacterial action. sci-hub.se

In a study involving the seed coat of the Chinese windmill palm tree (Trachycarpus fortunei), a compound identified as 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid was among the isolated constituents. While the study primarily focused on the antibacterial activity of various fractions, it noted that this compound had a higher minimum inhibitory concentration (MIC) value against several bacterial strains compared to another isolated compound. nih.gov Specifically, the MIC value for this imidazole derivative was 312.5 μg/mL against the tested bacteria. nih.gov

The antibacterial potential of imidazole derivatives is often attributed to their ability to interfere with essential microbial metabolic pathways. The structural diversity of these compounds allows for a broad range of interactions with bacterial targets. For example, some imidazole derivatives have been found to be more active against Gram-positive bacteria. researchgate.net

Table 1: Antibacterial Activity of an Imidazole Derivative

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid | Various | 312.5 |

Data from a study on compounds isolated from Trachycarpus fortunei. nih.gov

Antifungal Efficacy and Mechanisms of Fungal Growth Inhibition

The imidazole ring is a well-established pharmacophore in antifungal drug discovery, with many clinically used antifungal agents featuring this heterocyclic core. sapub.orgmdpi.com Derivatives of this compound have also been explored for their antifungal properties.

Research has shown that certain imidazole derivatives can effectively inhibit the growth of various fungal species. The mechanism of action often involves the inhibition of key fungal enzymes, such as sterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.comorientjchem.org Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

For example, a study on new imidazole derivatives containing a 2,4-dienone motif found that several compounds exhibited potent, broad-spectrum antifungal activity against various Candida species, including fluconazole-resistant strains. nih.gov While not all tested compounds contained the methylthio group, this study underscores the potential of the imidazole scaffold in developing new antifungal agents. The versatility of the imidazole ring allows for the design of derivatives with improved efficacy and a broader spectrum of activity. nih.gov

Anticancer Research and Kinase Inhibition

Modulation of Kinase Pathways (e.g., p38 Mitogen-Activated Protein Kinase, JAK2, CK1δ)

Derivatives of this compound have emerged as significant modulators of various protein kinases, which are key players in cellular signaling pathways often dysregulated in cancer and inflammatory diseases.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition:

A substantial body of research has focused on pyridinylimidazole derivatives as inhibitors of p38α MAP kinase. researchgate.netnih.govresearchgate.netacs.org One such derivative, ML3403 (4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-N-(1-phenylethyl)pyridin-2-amine), was identified as a potent p38α MAP kinase inhibitor. researchgate.netsemanticscholar.org However, metabolic studies revealed that the methylthio group is susceptible to oxidation. researchgate.netsemanticscholar.org This led to the development of analogs with improved metabolic stability. semanticscholar.org For instance, replacing the sulfur atom with a methylene (B1212753) group resulted in compounds with enhanced stability and potent inhibitory activity against p38α MAP kinase. semanticscholar.org

Further structural modifications of the pyridinylimidazole scaffold have been explored to shift selectivity from p38α MAPK to other kinases like c-Jun N-terminal kinase 3 (JNK3). nih.gov The compound 4-(4-methyl-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine demonstrated potent inhibition of JNK3. nih.gov

Janus Kinase 2 (JAK2) Inhibition:

The Janus kinase (JAK) family, particularly JAK2, is a critical component of signaling pathways that regulate cell growth and proliferation. nih.gov Mutations in JAK2 are associated with myeloproliferative neoplasms. nih.gov Researchers have developed a novel series of 1-methyl-1H-imidazole derivatives as potent JAK2 inhibitors. nih.gov One lead compound from this series, 19a, demonstrated significant tumor growth inhibition in a xenograft model. nih.gov

Casein Kinase 1δ (CK1δ) Inhibition:

Casein kinase 1δ (CK1δ) is implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders. nih.govuni-kiel.de Optimized 4,5-diarylimidazoles have been identified as highly effective ATP-competitive inhibitors of CK1δ. nih.govsemanticscholar.org For example, compound 11b (IC₅₀ CK1δ = 4 nM) and compound 16b (IC₅₀ CK1δ = 8 nM) are among the most potent CK1δ inhibitors reported to date. nih.gov Interestingly, the sulfoxidation of the thioether in some of these derivatives significantly enhanced the selectivity for CK1δ over the closely related CK1ε isoform. nih.govsemanticscholar.org

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound/Derivative Class | Target Kinase | Key Findings |

|---|---|---|

| ML3403 | p38α MAPK | Potent inhibitor, but metabolically susceptible to oxidation. researchgate.netsemanticscholar.org |

| 4-(4-methyl-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine | JNK3 | Potent inhibitor with selectivity over p38α MAPK. nih.gov |

| 1-methyl-1H-imidazole derivatives (e.g., compound 19a) | JAK2 | Potent, orally bioavailable inhibitors with in vivo efficacy. nih.gov |

| Optimized 4,5-diarylimidazoles (e.g., 11b, 16b) | CK1δ | Highly potent and selective inhibitors. nih.govsemanticscholar.org |

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) Activity

Indoleamine 2,3-dioxygenase (IDO) is an immunomodulatory enzyme that plays a crucial role in tumor immune escape by suppressing T-cell function. nih.govnih.gov Consequently, IDO has emerged as a significant therapeutic target in cancer immunotherapy. nih.gov

Research has explored the potential of imidazole-containing compounds as IDO inhibitors. nih.gov Systematic studies of 4-phenyl-imidazole derivatives have been conducted to develop more potent inhibitors. nih.gov While these studies did not specifically focus on the 4-(methylthio) substituent, they provide a foundation for designing novel imidazole-based IDO inhibitors. The general structure of these inhibitors often involves the imidazole ring making key interactions within the active site of the enzyme. nih.gov The development of potent and selective IDO inhibitors remains an active area of research, with the goal of enhancing anti-tumor immune responses. nih.govgoogle.comgoogleapis.com

Anti-proliferative Effects in Cancer Cell Lines

Derivatives of this compound have demonstrated significant anti-proliferative activity against various cancer cell lines.

A study on imidazole-chalcone derivatives revealed that these compounds exhibited cytotoxicity against A549 (lung), MCF-7 (breast), and HEPG2 (liver) cancer cell lines. sci-hub.se One derivative, in particular, showed potent anti-proliferative activity against all tested cell lines, suggesting its potential as a broad-spectrum anticancer agent. sci-hub.se

Another study focused on benzimidazole (B57391)/1,2,3-triazole hybrids, where some derivatives included a methylthio-benzimidazole scaffold. nih.gov These compounds were evaluated for their anti-proliferative effects and as inhibitors of Epidermal Growth Factor Receptor (EGFR). One of the most effective compounds, with a GI₅₀ value of 29 nM, contained a 4-sulfonamidophenyl group attached to the triazole ring and a methylthio-benzimidazole core. nih.gov

Furthermore, research on ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives showed that some of these compounds exhibited potent anti-proliferative activity against breast cancer cell lines, with some being more effective than the reference drug tamoxifen. ajgreenchem.com While not all derivatives contained a methylthio group, this research highlights the potential of the broader imidazole-containing chemical space in cancer therapy.

Table 3: Anti-proliferative Activity of Imidazole Derivatives

| Derivative Class | Cancer Cell Lines | Key Findings |

|---|---|---|

| Imidazole-chalcone derivatives | A549, MCF-7, HEPG2 | Exhibited significant cytotoxicity. sci-hub.se |

| Benzimidazole/1,2,3-triazole hybrids (with methylthio-benzimidazole) | Breast (MCF-7), Pancreatic (Panc-1) | Potent anti-proliferative effects and EGFR inhibition. nih.gov |

| ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives | Breast (T47D, MCF-7) | Superior anti-proliferative activity compared to tamoxifen. ajgreenchem.com |

Anti-inflammatory Response Modulation

Derivatives of methylthio-imidazole have been investigated for their potential to modulate inflammatory responses, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins.

One study focused on a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives, which are oxidized forms of the corresponding methylthio compounds. nih.gov These derivatives were evaluated as selective COX-2 inhibitors. Docking studies revealed that the methylsulfonyl group, attached directly to the imidazole core, occupies the same region as the sulfonamide group of the well-known COX-2 inhibitor, Celecoxib, allowing for effective binding to key amino acid residues like Arginine 513 in the enzyme's active site. nih.gov Several of these compounds demonstrated selective inhibition of COX-2 in micromolar concentrations, with compound 5b (N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline) being the most potent among them. nih.gov

Another research effort synthesized novel thiazolidin-4-one derivatives incorporating a methylthio-imidazole moiety, specifically 2-[1-(4-fluorobenzyl)-2-methylthio-5-imidazolyl]-3-(4-chlorophenyl)-1,3-thiazolidin-4-ones. semanticscholar.org These compounds were assessed for their anti-inflammatory and antinociceptive activities. The results indicated that these derivatives possess significant anti-inflammatory effects in animal models, such as the xylene-induced ear edema test. semanticscholar.org Interestingly, the study suggested that the observed anti-inflammatory effects might be independent of COX-2 inhibition, pointing towards other potential mechanisms of action for this class of compounds. semanticscholar.org

Furthermore, research into related thioether derivatives of benzimidazole, a fused-ring system containing imidazole, has shown potent and highly selective inhibition of the COX-2 enzyme. mdpi.com This highlights the general potential of the thioether linkage in this class of heterocyclic compounds for developing anti-inflammatory agents.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Methylsulfonyl-imidazole Derivatives nih.gov

| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 5b | N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline | 81.7 | 0.71 | 115 |

| 5a | N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)aniline | >100 | 1.12 | >89 |

| 5c | N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-chloroaniline | 93.4 | 1.15 | 81.2 |

| Celecoxib (Reference) | | 52.3 | 0.84 | 62.2 |

Agrochemical Applications and Efficacy Studies

The imidazole scaffold is a common feature in many commercially successful agrochemicals. The introduction of a methylthio group is explored for its potential to enhance efficacy against various agricultural targets.

Herbicidal Potential of Imidazole Derivatives

This compound itself is noted for its use in the formulation of agrochemicals, suggesting its role as a building block for more complex active ingredients. chemimpex.com While specific herbicidal efficacy data for this compound is not extensively published, related structures have shown promise. For instance, a patent describes herbicidal activity for N-[(4,6-dimethylpyrimidin-2-yl) aminocarbonyl]-1-(1-methylethyl)-1H-imidazole-2-sulfonamide, a derivative of 2-amino-1H-imidazole. google.com

In a study of imidazolidine (B613845) derivatives, which share the five-membered nitrogen-containing ring structure, compound 3 (5,5-diphenylimidazolidin-2-thione-4-one) exhibited strong phytocidal effects against the narrow-leaf plant Triticum aestivum. researchgate.net This compound demonstrated greater inhibition of both root and shoot growth compared to the standard herbicide metribuzin. researchgate.net

Table 2: Herbicidal Activity of an Imidazolidine Derivative against Triticum aestivum researchgate.net

| Compound | Structure | Root Growth EC₅₀ (µg/ml) | Shoot Growth EC₅₀ (µg/ml) |

|---|---|---|---|

| 3 | 5,5-diphenylimidazolidin-2-thione-4-one | 25.2 | 35.6 |

| Metribuzin (Reference) | | 53.6 | 60.6 |

Pesticidal Activity Against Agricultural Pests

This compound and its dihydro-analogs have been identified as having potential as pesticides and fungicides for crop protection. chemimpex.com The methylthio group appears to be important for the insecticidal activity of some heterocyclic compounds. For example, in a study on benzothiazole (B30560) derivatives tested against the cotton leafworm (Spodoptera littoralis), the removal of a methylthio group led to a decrease in toxicity, indicating its contribution to the compound's efficacy. eg.net

While specific LC₅₀ values for this compound derivatives against key agricultural pests are not widely available, research on the general class of imidazole-based pesticides has shown their effectiveness. californiaagriculture.org For example, a study on imidazolidine derivatives showed that while most had low mortality against S. littoralis larvae, one compound, 5,5-diphenyl imidazolidin-2,4-dione, had a lethal concentration (LC₅₀) of 867.3 µg/ml. researchgate.net

Other Biological Activities Under Investigation

The structural features of this compound derivatives make them candidates for a variety of other therapeutic applications, including antiviral and enzyme-modulating roles.

Antiviral Properties

Derivatives containing a methylthio-imidazole or a structurally related thiomethylene-imidazole core have been evaluated for their ability to combat viral infections. In a notable study, a series of imidazole-coumarin conjugates linked by a thiomethylene bridge (–S–CH₂–) were synthesized and tested for their activity against the Hepatitis C Virus (HCV). researchgate.net Several of these compounds, particularly those with a hydrogen atom at the N(1) position of the imidazole ring and a substituent on the coumarin (B35378) ring, exhibited significant inhibitory activity with EC₅₀ values in the low micromolar range. researchgate.net

In another line of research, methylthio-formycin, a nucleoside analog which contains a methylthio group, demonstrated potent activity against both influenza A and B viruses, with IC₅₀ values in the nanomolar range. nih.gov This compound was also effective against viral strains that showed reduced susceptibility to other common antiviral drugs. nih.gov Although not a simple imidazole, this finding underscores the potential utility of the methylthio group in the design of novel antiviral agents.

Table 3: Anti-Hepatitis C Virus (HCV) Activity of Selected Imidazole-Coumarin Conjugates researchgate.net

| Compound | Structure Description | EC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 3c | 2-[(6'-Chlorocoumarin-3'-yl)methylthio]imidazole | 8.4 | >20 |

| 3d | 2-[(6'-Bromocoumarin-3'-yl)methylthio]imidazole | 5.1 | >20 |

| 3e | 2-[(6'-Methylcoumarin-3'-yl)methylthio]imidazole | 6.6 | >20 |

Enzyme Activity and Metabolic Pathway Studies

The imidazole ring is a well-known component of many enzyme active sites and can act as a ligand for metal ions in metalloenzymes. chemimpex.com Derivatives of this compound are being explored as inhibitors of various enzymes, which could lead to new therapeutic strategies.

One area of investigation is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in the suppression of the immune response in cancer. nih.gov A study on the development of IDO inhibitors included the synthesis of 4-(4-(methylthio)phenyl)-1H-imidazole . nih.gov This compound was part of a series of phenyl-imidazole derivatives designed to interact with the heme iron at the enzyme's active site. nih.gov

As mentioned in the anti-inflammatory section, the oxidized derivatives of methylthio-imidazoles, specifically methylsulfonyl-imidazoles, have been shown to be effective inhibitors of the COX-2 enzyme. nih.gov Furthermore, the 2-(methylthio) group on a pyrimidine (B1678525) ring linked to a benzimidazole has been used as a synthetic handle. nih.gov The methylthio group is oxidized to a methylsulfonyl group, which then becomes a key reactive site for creating a library of potential V600E BRAF kinase inhibitors for cancer therapy. nih.gov

Research has also been conducted on benzothiazole derivatives containing a methylthio group for their ability to inhibit carbonic anhydrase, an enzyme family involved in various physiological processes. tandfonline.com

Table 4: Enzyme Inhibitory Activity of Selected Imidazole Derivatives and Related Compounds

| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 1-benzyl-2-(methylsulfonyl)-1H-imidazole derivatives | Cyclooxygenase-2 (COX-2) | IC₅₀ = 0.71 - 1.15 µM | nih.gov |

| 4-(4-(methylthio)phenyl)-1H-imidazole | Indoleamine 2,3-dioxygenase (IDO) | Part of a series of potent inhibitors | nih.gov |

Applications of 4 Methylthio 1h Imidazole in Materials Science and Catalysis

Coordination Chemistry and Ligand Design for Catalytic Systems

The imidazole (B134444) nucleus is a fundamental component in coordination chemistry and is found in various catalytic systems, including enzymes. mdpi.comscispace.com The ability of 4-(Methylthio)-1H-imidazole to act as a ligand is central to its application in catalysis. chemimpex.com

The imidazole ring contains two nitrogen atoms, one of which readily coordinates with a variety of transition metal ions to form stable metal complexes. researchgate.netajol.info This coordination is a foundational principle in the design of many catalysts. While specific research on this compound is niche, the behavior of closely related structures provides strong evidence for its coordinating capabilities. For instance, derivatives like 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole have been shown to act as ligands for transition metals such as palladium (Pd) and copper (Cu). vulcanchem.com

A notable example involves 4-(4-(methylthio)phenyl)-1H-imidazole, a structurally similar compound, which has been synthesized and demonstrated to function as a ligand for heme iron. nih.gov Furthermore, iridium complexes have been created using N-heterocyclic carbenes (NHCs) derived from 1-(4-(methylthio)phenyl)-1H-imidazole. mdpi.com The imidazole nitrogen atoms are key to forming these coordination compounds. This principle is widely applied, from the synthesis of metal-organic coordination polymers to the immobilization of catalysts, such as oxovanadium(IV), on imidazole-functionalized polymer supports. rsc.orgmdpi.comrsc.org The formation of these complexes is a critical first step in developing catalytic systems for various chemical transformations.

Table 1: Examples of Metal Complexes with Related Methylthio-Imidazole Ligands

| Ligand | Metal(s) | Application/Significance | Reference(s) |

| 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole | Pd, Cu | Forms complexes with applications in catalysis. | vulcanchem.com |

| 4-(4-(methylthio)phenyl)-1H-imidazole | Fe (Heme) | Acts as a ligand for heme iron. | nih.gov |

| 1-(4-(methylthio)phenyl)-1H-imidazole | Ir | Forms N-heterocyclic carbene (NHC) complexes. | mdpi.com |

| Imidazole-functionalized polymers | V | Immobilization of oxovanadium(IV) catalysts. | rsc.org |

Metal complexes derived from imidazole-based ligands are known to catalyze a wide range of organic reactions. scispace.com N-heterocyclic carbene (NHC) complexes, which can be formed from imidazole derivatives, are particularly versatile in organometallic catalysis. researchgate.net For example, NHC-molybdenum and NHC-tungsten carbonyl complexes derived from a pyrazolyl-phenyl-imidazole structure have shown catalytic activity in the oxidation of styrene. researchgate.net

While specific efficiency data for this compound catalysts is not extensively documented, studies on analogous systems highlight their potential. For instance, oxovanadium(IV) catalysts immobilized on imidazole-functionalized polymer fibers have been used for the oxidation of methyl phenyl sulfoxide (B87167). These fiber-based catalysts demonstrated high efficiency and could be used in continuous flow reactors, maintaining near-quantitative conversion over extended periods. rsc.org The catalytic systems also showed excellent recyclability, with no significant loss of activity observed after multiple reaction cycles. rsc.org Such findings underscore the potential for developing robust and efficient catalytic processes using catalysts supported by imidazole-containing ligands like this compound.

Integration into Novel Functional Materials

The unique chemical properties of this compound also lend themselves to the development of novel functional materials, particularly those with tailored electronic and optical characteristics. chemimpex.commdpi.comscispace.com

The incorporation of imidazole derivatives into larger molecular structures is a strategy for creating materials with specific functions. researchgate.net The electronic properties of the imidazole ring, which can be influenced by substituents like the methylthio group, are key to these applications. vulcanchem.compesquisaonline.net

Research into related compounds demonstrates this principle. For example, the optical properties of imidazoles containing pyrene (B120774) and anthracene (B1667546) have been studied for applications in organic light-emitting diodes (OLEDs). researchgate.net Similarly, benzimidazole (B57391) derivatives have been investigated for their nonlinear optical (NLO) properties, which are important for various hi-tech applications. acs.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for these properties, and it can be tuned by chemical modification. acs.org

Table 2: Functional Materials Based on Related Imidazole Scaffolds

| Material Type | Imidazole Derivative Type | Investigated Property | Potential Application | Reference(s) |

| OLED Material | Pyrene/Anthracene-containing imidazoles | Optical Properties | Emissive Layers in OLEDs | researchgate.net |

| NLO Material | Benzimidazole derivatives | Nonlinear Optical Properties | Hi-tech optical devices | acs.org |

| Photosensitizer | Imidazole-substituted pyropheophorbide-a | Phototoxicity | Photodynamic Therapy | worldscientific.com |

Imidazole derivatives have found a niche in the field of photography and photosensitive materials, often as components of photoinitiating systems. researchgate.net These systems are crucial for photopolymerization, a process where light is used to trigger the formation of a polymer.

Compounds containing a methylthio-phenyl group, structurally related to this compound, are known photoinitiators. A prominent example is 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (Irgacure 907), which is used in curable compositions for photopolymerization. google.comsemanticscholar.org Furthermore, imidazole itself has been used in conjunction with compounds like 2-hydroxy-2-methyl-1-(4-(methylthio)phenyl)propan-1-one in the synthesis of photoinitiators. google.com

More directly, imidazole-containing compounds have been developed as high-performance photoinitiators for two-photon polymerization, a technique used for 3D micro- and nano-fabrication. Research has shown that introducing electron-donating substituents, such as a methylthio group, to a coumarin (B35378) ketoxime ester photoinitiator can significantly redshift its light absorption. researchgate.net This tuning of photophysical properties is critical for matching the photoinitiator's absorption spectrum with the emission of modern light sources like UV-Vis LEDs. researchgate.net Imidazole-containing photosensitizers are also explored for their ability to generate singlet oxygen, a reactive species utilized in photodynamic therapy and controlled photochemical reactions. nih.govresearchgate.net

Emerging Research Avenues and Future Perspectives for 4 Methylthio 1h Imidazole

Development of Highly Selective and Potent Derivatives for Specific Biological Targets

The imidazole (B134444) nucleus is a key component in many biologically active molecules, and the introduction of a methylthio group at the 4-position of the imidazole ring offers a unique handle for creating a diverse array of derivatives. chemimpex.comjchemrev.comresearchgate.net Researchers are actively exploring the synthesis of novel 4-(Methylthio)-1H-imidazole derivatives to target a range of biological pathways with high selectivity and potency.

One promising area of research is the development of enzyme inhibitors. The imidazole ring is a common feature in the active sites of various enzymes, and derivatives of this compound can be designed to bind to these sites with high affinity and specificity. irjmets.comjopir.in For example, trisubstituted imidazole inhibitors have been developed that show potent activity against EGFR (epidermal growth factor receptor) mutants, which are implicated in certain types of cancer. nih.gov The methylthio group can be a crucial part of the pharmacophore, contributing to the binding affinity and selectivity of the inhibitor. nih.govacs.org

Another important application is the development of selective receptor modulators. For instance, imidazole derivatives have been investigated as modulators of serotonin (B10506) receptors, which are involved in the regulation of mood and other neurological processes. mdpi.comnih.gov By modifying the substituents on the imidazole ring, it is possible to fine-tune the selectivity of these compounds for specific serotonin receptor subtypes, potentially leading to new treatments for depression and other psychiatric disorders. mdpi.comnih.gov

Furthermore, the development of potent antimicrobial agents is a significant focus. Imidazole derivatives have a long history of use as antifungal and antibacterial agents. researchgate.netsapub.org Research is ongoing to synthesize new derivatives of this compound with enhanced activity against drug-resistant strains of bacteria and fungi. walshmedicalmedia.com

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. jopir.in For this compound and its derivatives, SAR studies provide valuable insights into the key structural features required for optimal pharmacological profiles. mdpi.comnih.gov

These studies typically involve systematically modifying different parts of the molecule, such as the substituents on the imidazole ring and the nature of the thioether linkage, and then evaluating the resulting changes in biological activity. jopir.inwalshmedicalmedia.com For example, in the development of anticancer agents, SAR studies have shown that the nature and position of substituents on the phenyl rings of diarylimidazoles can significantly impact their potency and selectivity as kinase inhibitors.

Key aspects explored in SAR studies of this compound derivatives include:

Substitution on the imidazole ring: The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, which is often critical for binding to biological targets. researchgate.net Modifying the substituents at other positions on the ring can alter the electronic properties and steric bulk of the molecule, thereby influencing its activity and selectivity. mdpi.com

Green and Sustainable Synthetic Approaches for Scalable Production

The increasing demand for imidazole-containing compounds in various industries has driven the development of green and sustainable synthetic methods for their production. thalesnano.comnih.gov Traditional methods for synthesizing imidazoles often involve harsh reaction conditions, toxic reagents, and the generation of significant amounts of waste. mdpi.com Therefore, there is a strong focus on developing more environmentally friendly and economically viable processes.

Recent advancements in this area include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. ajrconline.org

Ultrasonic irradiation: Sonochemistry has emerged as a green technique that can enhance reaction rates and yields while reducing the need for hazardous solvents. mdpi.com

Use of solid-supported catalysts: Catalysts immobilized on solid supports, such as silica (B1680970) or polymers, can be easily separated from the reaction mixture and reused, minimizing waste and reducing costs. nih.gov

Multi-component reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which is more efficient and atom-economical than traditional multi-step syntheses. nih.gov

Solvent-free reactions: Conducting reactions in the absence of a solvent can significantly reduce the environmental impact of the process. researchgate.netbohrium.com

These green and sustainable approaches are not only beneficial for the environment but also offer advantages in terms of process efficiency and cost-effectiveness, making them highly attractive for the scalable production of this compound and its derivatives. thalesnano.comnih.gov

Exploration of New Therapeutic Areas and Advanced Material Applications

The versatile chemical properties of this compound and its derivatives open up possibilities for their application in a wide range of therapeutic areas and advanced materials. chemimpex.comirjmets.com While much of the research has focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents, there is growing interest in exploring other therapeutic applications. jchemrev.comresearchgate.netresearchgate.net

Some of the emerging therapeutic areas include:

Antiviral agents: Imidazole derivatives have shown promise as antiviral agents, and further research could lead to the development of new treatments for viral infections. researchgate.netajrconline.org

Antiparasitic agents: There is potential for developing new drugs to combat parasitic diseases based on the this compound scaffold. jchemrev.com

Neurodegenerative diseases: The ability of imidazole derivatives to modulate the activity of certain enzymes and receptors in the central nervous system suggests their potential for treating neurodegenerative disorders. ajrconline.org

In addition to their therapeutic potential, imidazole derivatives are also being explored for their use in advanced materials. ontosight.aiirjmets.com Their unique electronic and photophysical properties make them suitable for applications such as:

Organic light-emitting diodes (OLEDs): Imidazole-based materials can be used as emitters or host materials in OLEDs.

Sensors: The ability of the imidazole ring to coordinate with metal ions makes these compounds promising candidates for the development of chemical sensors.

Corrosion inhibitors: Imidazole derivatives have been shown to be effective corrosion inhibitors for various metals. ontosight.ai

The continued exploration of new therapeutic areas and advanced material applications will undoubtedly lead to further discoveries and innovations based on the versatile this compound scaffold.

常见问题

Q. What are the standard synthetic routes for 4-(Methylthio)-1H-imidazole, and how are impurities minimized?